Cas no 2011069-55-7 (4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine)

4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine structure
2011069-55-7 structure
Product name:4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine
CAS No:2011069-55-7
MF:C8H10N4O
MW:178.191200733185
CID:5824975
PubChem ID:165800415

4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine
    • EN300-1076486
    • 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
    • 2011069-55-7
    • Inchi: 1S/C8H10N4O/c9-12-11-5-7-6-2-4-13-8(6)1-3-10-7/h2,4,7,10H,1,3,5H2
    • InChI Key: GHILOAFYNYUGNX-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1CCNC2CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 178.08546096g/mol
  • Monoisotopic Mass: 178.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.5Ų
  • XLogP3: 1.4

4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076486-1g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
1g
$842.0 2023-10-28
Enamine
EN300-1076486-0.1g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
0.1g
$741.0 2023-10-28
Enamine
EN300-1076486-0.5g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
0.5g
$809.0 2023-10-28
Enamine
EN300-1076486-5g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
5g
$2443.0 2023-10-28
Enamine
EN300-1076486-10g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
10g
$3622.0 2023-10-28
Enamine
EN300-1076486-5.0g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7
5g
$2858.0 2023-06-10
Enamine
EN300-1076486-2.5g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
2.5g
$1650.0 2023-10-28
Enamine
EN300-1076486-0.25g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7 95%
0.25g
$774.0 2023-10-28
Enamine
EN300-1076486-1.0g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7
1g
$986.0 2023-06-10
Enamine
EN300-1076486-10.0g
4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
2011069-55-7
10g
$4236.0 2023-06-10

4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine Related Literature

Additional information on 4-(azidomethyl)-4H,5H,6H,7H-furo3,2-cpyridine

Introduction to 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS No. 2011069-55-7)

4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 2011069-55-7, is a heterocyclic compound featuring a fused system of a furan ring and a pyridine moiety. The presence of an azidomethyl substituent at the 4-position of the fused ring system imparts unique reactivity and potential applications in synthetic chemistry and pharmaceutical research. This compound has garnered attention in recent years due to its structural versatility and utility as a building block in the development of novel bioactive molecules.

The molecular structure of 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine consists of a five-membered furan ring fused to a six-membered pyridine ring, with the azidomethyl group (-CH₂N₃) attached to the 4-position of the furan ring. This arrangement creates multiple sites for functionalization, making it a valuable intermediate in organic synthesis. The azido functionality is particularly significant as it can undergo various transformations, including nucleophilic substitution reactions, cycloadditions, and deprotonation to form stabilized carbanions.

In the realm of pharmaceutical research, 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine has been explored as a precursor for designing novel therapeutic agents. The fused heterocyclic system is known to enhance binding affinity and metabolic stability in drug candidates. Recent studies have highlighted its potential in developing small-molecule inhibitors targeting enzymes involved in inflammatory and oncogenic pathways. For instance, derivatives of this compound have been investigated for their ability to modulate kinases and transcription factors by leveraging the reactivity of the azidomethyl group to introduce pharmacophores at critical positions.

One notable application of 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine is in the field of click chemistry. The azido group serves as an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid construction of complex molecular architectures. This methodology has been employed to generate libraries of fused heterocycles with potential biological activity. Researchers have utilized this approach to synthesize analogs of natural products and explore novel scaffolds for drug discovery. The versatility of 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine as a scaffold allows for modifications at multiple positions, facilitating the exploration of structure-activity relationships (SAR).

Another area where this compound has shown promise is in material science. The combination of electron-deficient furan and electron-rich pyridine rings can lead to materials with interesting electronic properties. For example, derivatives of 4-(azidomethyl)-4H,5H,6H,7H-furo[3,2-c]pyridine have been incorporated into organic semiconductors and light-emitting diodes (OLEDs). The ability to functionalize the molecule allows for tuning its optoelectronic characteristics, making it suitable for applications in optoelectronic devices. Additionally, the stability of the azido group under controlled conditions makes it useful for post-synthetic modifications without significant degradation.

The synthesis of 4-(azidomethyl)-4H,5H,6H-7HFuro[3,2-c]Pyridin-4-yliodide (a related derivative) provides further insights into the utility of this scaffold. The iodide-substituted version allows for palladium-catalyzed cross-coupling reactions with boronic acids or halides, expanding the range of possible molecular modifications. Such transformations are crucial in medicinal chemistry for introducing diverse functional groups while maintaining the core heterocyclic structure. The ease with which these derivatives can be synthesized underscores the importance of 4-(azidomethyl)-4H-5-H-6-H-7-H-Furo[3,2-C]Pyridin-4-yliodide as a synthetic intermediate.

In conclusion,CAS NO 2011069-55-7, refers to a compound that represents a significant advancement in synthetic and pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for researchers exploring new drug candidates and materials. The ongoing investigations into its derivatives continue to uncover novel applications across multiple disciplines,furo[3,2-C]pyridine, serves as a testament to the power of heterocyclic chemistry in addressing complex scientific challenges.

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